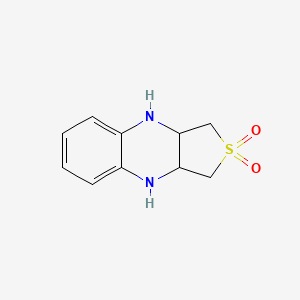

1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)chinoxalin-2,2-dioxid

Übersicht

Beschreibung

The compound "1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)quinoxaline 2,2-dioxide" is a derivative of the quinoxaline family, a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and biological activities. The quinoxaline derivatives are known for their potential use in various fields, including medicinal chemistry, where they exhibit antibacterial properties, among others.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. One approach involves the lithiation of 3-alkyl-quinoxaline-2-thiones, followed by a reaction with electrophiles to yield modified 3-substituted 1H-quinoxaline-2-thiones . Another method reported the synthesis of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide and its derivatives, which showed significant antibacterial activity . Additionally, quinoxaline-2,3(1H,4H)-dithione, a related compound, can be synthesized through thionation of quinoxaline-2,3(1H,4H)-dione or by reacting 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a bicyclic system containing nitrogen atoms within the quinoxaline ring. The presence of sulfur atoms in the thione and dioxide forms adds to the complexity of the molecular structure, which can influence the reactivity and interaction of these compounds with biological targets .

Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions, which are essential for their functionalization and potential applications. For instance, quinoxaline-2,3(1H,4H)-dithione is known to participate in deprotonation and electrophilic attack at the sulfur atoms, leading to the formation of various substituted derivatives and poly-fused heterocyclic ring systems . The reactivity of quinoxaline-2,3-dicarboxylic anhydride with different nucleophiles has also been explored, resulting in the synthesis of novel compounds with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For example, the synthesis of 2,3-dihydrothieno(2,3-b)quinolines and thieno(2,3-b)-quinolines involves a domino reaction that underscores the mild and convenient aspects of these compounds' synthesis, which may correlate with their stability and ease of handling .

Wissenschaftliche Forschungsanwendungen

Umweltchemie

Forscher untersuchen die Verwendung von 1,3,3a,4,9,9a-Hexahydrothieno(3,4-b)chinoxalin-2,2-dioxid in Umweltanwendungen, wie z. B. der Entwicklung von Sensoren zur Erkennung von Schadstoffen oder als Zwischenprodukt bei der Synthese von Verbindungen, die bei Abwasserbehandlungsprozessen helfen können.

Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von This compound in der wissenschaftlichen Forschung. Seine einzigartigen chemischen Eigenschaften ermöglichen den Einsatz in verschiedenen Bereichen und tragen maßgeblich zu Fortschritten in der Grundlagenforschung und in der angewandten Wissenschaft bei. Die hier bereitgestellten Informationen basieren auf den neuesten verfügbaren Daten und Forschungsergebnissen .

Eigenschaften

IUPAC Name |

1,3,3a,4,9,9a-hexahydrothieno[3,4-b]quinoxaline 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-15(14)5-9-10(6-15)12-8-4-2-1-3-7(8)11-9/h1-4,9-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKHHQLOAXTGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972159 | |

| Record name | 1,3,3a,4,9,9a-Hexahydro-2H-2lambda~6~-thieno[3,4-b]quinoxaline-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56714-11-5 | |

| Record name | Thieno(3,4-b)quinoxaline, 1,3,3a,4,9,9a-hexahydro-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056714115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3a,4,9,9a-Hexahydro-2H-2lambda~6~-thieno[3,4-b]quinoxaline-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

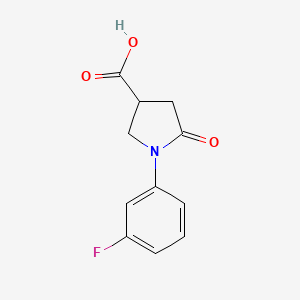

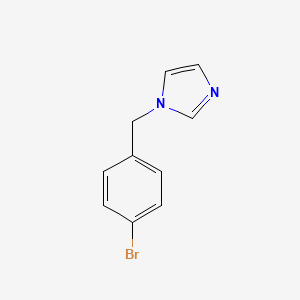

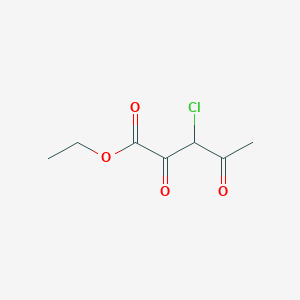

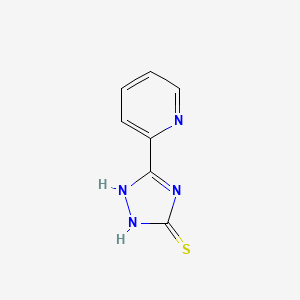

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

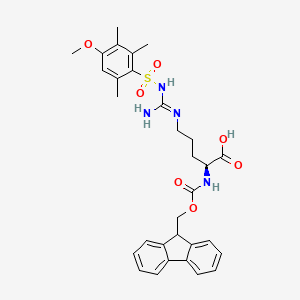

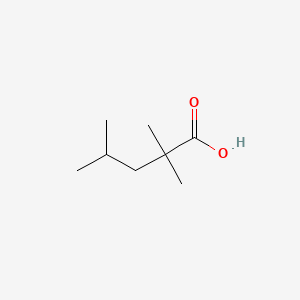

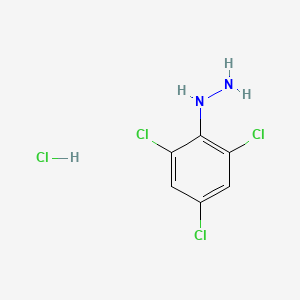

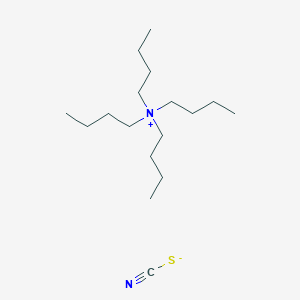

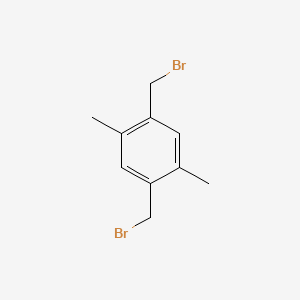

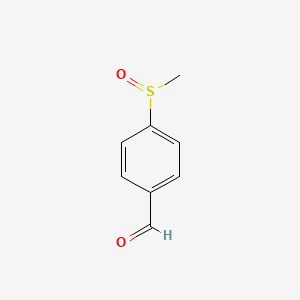

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.